
L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fluorescent dyes like FITC for labeling.
Major Products Formed
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in labeled peptides.
Scientific Research Applications
Chemistry
Peptides are used as building blocks for the synthesis of more complex molecules and as models for studying protein structure and function.
Biology
Peptides play crucial roles in biological processes and are used in research to study enzyme-substrate interactions, receptor binding, and signal transduction pathways.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, hormone analogs, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides like L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine depends on their specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets such as enzymes, receptors, or nucleic acids. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-L-lysine: A peptide with lysine instead of ornithine.
Uniqueness
The presence of the diaminomethylidene group in L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine may confer unique properties such as increased binding affinity to certain targets or enhanced stability.
Properties
CAS No. |
668421-83-8 |
|---|---|
Molecular Formula |
C41H68N12O12 |
Molecular Weight |
921.1 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H68N12O12/c1-8-22(6)33(52-30(57)18-46-34(58)23(7)48-37(61)31(42)20(2)3)39(63)53-32(21(4)5)38(62)51-28(19-54)36(60)50-27(16-24-11-13-25(55)14-12-24)35(59)47-17-29(56)49-26(40(64)65)10-9-15-45-41(43)44/h11-14,20-23,26-28,31-33,54-55H,8-10,15-19,42H2,1-7H3,(H,46,58)(H,47,59)(H,48,61)(H,49,56)(H,50,60)(H,51,62)(H,52,57)(H,53,63)(H,64,65)(H4,43,44,45)/t22-,23-,26-,27-,28-,31-,32-,33-/m0/s1 |
InChI Key |
IOXAOPSJFJFJKJ-KLANUZLWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


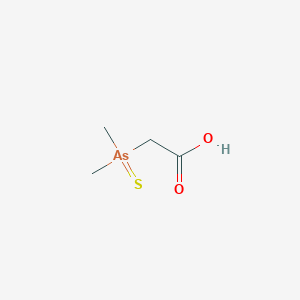
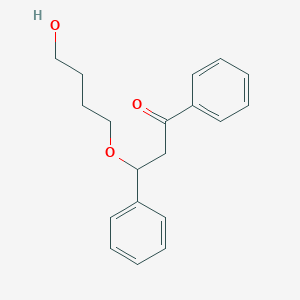
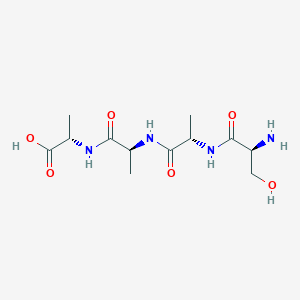
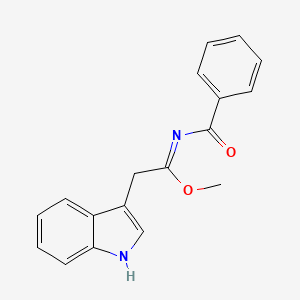
![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)

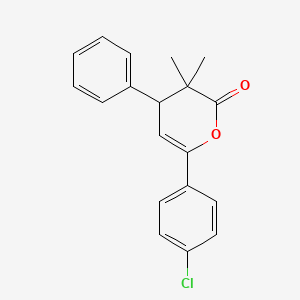
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
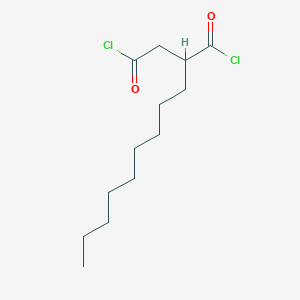


-](/img/structure/B12537098.png)

